1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine
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Overview
Description
1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, or ynones . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antifungal activities.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(Propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a triazine ring instead of a pyrazole ring, and it is used as a herbicide. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-propan-2-yl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-10-9-6-11-12(7-9)8(2)3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
XUKDQYFPQLEBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
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